5-Methyltetrahydro-2(1H)-pyrimidinone can be synthesized through various chemical pathways, often involving reactions with urea or derivatives of pyrimidine. The classification of this compound falls within the broader category of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
The synthesis of 5-Methyltetrahydro-2(1H)-pyrimidinone can be achieved through several methods. A common approach involves the reaction of urea with appropriate aldehydes and ketones in the presence of acidic or basic catalysts. Here are some notable synthesis methods:
The molecular structure of 5-Methyltetrahydro-2(1H)-pyrimidinone features a pyrimidine ring with a methyl group at the 5-position and a carbonyl group at the 2-position. The structural formula can be represented as follows:
5-Methyltetrahydro-2(1H)-pyrimidinone can participate in several chemical reactions:
The mechanism of action for compounds like 5-Methyltetrahydro-2(1H)-pyrimidinone often involves interactions at the molecular level with biological targets such as enzymes or receptors:
The physical and chemical properties of 5-Methyltetrahydro-2(1H)-pyrimidinone include:
5-Methyltetrahydro-2(1H)-pyrimidinone has several scientific applications:
The systematic name 5-methyltetrahydro-2(1H)-pyrimidinone follows IUPAC conventions for saturated heterocyclic compounds. The base structure is a six-membered pyrimidinone ring, indicating a pyrimidine derivative with a carbonyl group (C=O) at position 2. The prefix tetrahydro- specifies full saturation of the ring, eliminating any aromatic character. The term (1H)- denotes the tautomeric form where the nitrogen at position 1 bears a proton. The substituent 5-methyl- identifies a methyl group (-CH₃) attached to the ring’s carbon at position 5.
Structurally, this compound exists in a partially saturated configuration with the carbonyl group at C2 and methyl at C5. The ring adopts a flexible chair-like conformation due to saturation, facilitating dynamic equilibria between tautomeric forms. Key bond characteristics include:
Table 1: Key Structural Parameters
Position | Bond/Length | Angle (°) | Hybridization |
---|---|---|---|
C2 | C=O, 1.22 Å | 120° (C-N-C) | sp² |
N1/N3 | C-N, 1.35 Å | 109° (C-N-H) | sp³ |
C5 | C-CH₃, 1.50 Å | 112° (C-C-C) | sp³ |
This compound is referenced under multiple designations in chemical literature and commercial catalogs. The synonym 5-methyl-1,3-diazinane-2-one emphasizes its diazinane core, while 5-methyl-DHPM abbreviates "dihydropyrimidinone." It is also termed 5-methyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one to clarify the saturation pattern.
Registry identifiers include:
Table 2: Synonyms and Identifiers
Synonym | Registry/Link | Source |
---|---|---|
5-Methyl-1,3-diazinane-2-one | Not assigned | IUPAC variant |
5-Methyl-DHPM | Commercial catalogues | Research suppliers |
5-Methyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one | PubChem (unconfirmed CID) |
Tautomerism in 5-methyltetrahydro-2(1H)-pyrimidinone arises from proton mobility at N1 and N3, alongside the carbonyl’s polarity. Two primary tautomers dominate:
Solvent polarity critically influences the equilibrium:
Methylation studies on related pyrimidinones (e.g., capecitabine) reveal that alkylation occurs preferentially at N1 or N3, producing stable isomers like N1-methyl and N3-methyl derivatives. For 5-methyltetrahydro-2(1H)-pyrimidinone, N-methylation would yield 1,5-dimethyl- or 3,5-dimethyltetrahydropyrimidinone, each with distinct spectral properties [2] [5].
Table 3: Tautomeric Equilibrium by Solvent
Solvent | Tautomer Ratio (Keto:Enol) | Key NMR Shifts (δ, ppm) | Driving Force |
---|---|---|---|
Water | 100:0 | 7.2–8.5 (NH) | H-bond stabilization |
DMSO | 95:5 | 10.5–11.7 (NH) | Polarity |
THF | 90:10 | 9.6–11.6 (NH) | Low dielectric constant |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3